molecular formula C16H22N2O2 B1377977 [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester CAS No. 885270-62-2

[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester

Cat. No.: B1377977
CAS No.: 885270-62-2
M. Wt: 274.36 g/mol
InChI Key: VSRGCUTZMGLYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester typically involves several steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a substitution reaction, where the indole derivative reacts with an appropriate alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the aminoethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced aminoethyl derivatives.

    Substitution: Substituted indole derivatives with various alkyl groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

    Cell Signaling: Investigated for its role in cell signaling mechanisms.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid methyl ester
  • [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid ethyl ester
  • [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid isopropyl ester

Comparison:

  • Structural Differences: The primary difference lies in the ester group attached to the acetic acid moiety.
  • Reactivity: The reactivity may vary slightly due to the different ester groups, affecting their chemical and biological properties.
  • Applications: While all these compounds may have similar applications, the specific ester group can influence their solubility, stability, and interaction with biological targets, making each unique in its own right.

This detailed overview provides a comprehensive understanding of [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-[3-(2-aminoethyl)-1H-indol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)10-14-12(8-9-17)11-6-4-5-7-13(11)18-14/h4-7,18H,8-10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRGCUTZMGLYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C2=CC=CC=C2N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210158
Record name 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-62-2
Record name 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-62-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Reactant of Route 2
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Reactant of Route 3
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Reactant of Route 4
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Reactant of Route 6
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.